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Executive Summary
6-Sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin, the

neurohormone responsible for regulating circadian rhythms. Due to the short half-life of

melatonin, direct measurement is often impractical for assessing its overall production. Urinary

aMT6s, however, provides a stable, non-invasive, and reliable surrogate biomarker that reflects

the cumulative circulating melatonin levels over a period.[1][2] Its concentration is highly

correlated with melatonin levels in both blood and saliva.[3][4][5] The quantification of aMT6s

excretion is a critical tool in clinical and epidemiological research, offering insights into pineal

gland function and the integrity of the circadian system.[6][7] This guide details the

biochemistry of aMT6s, its clinical significance in various pathologies, standardized methods for

its quantification, and the interpretation of its levels.

Biochemistry and Metabolism of Melatonin to aMT6s
Melatonin (N-acetyl-5-methoxytryptamine) is synthesized from tryptophan, primarily in the

pineal gland, in a distinctly circadian fashion, with levels peaking during the night.[8] Upon

release into the circulation, approximately 90% of melatonin is metabolized in the liver.[8][9]

The process involves two main steps:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b12422920?utm_src=pdf-interest
https://aacrjournals.org/cebp/article/17/12/3306/66986/Melatonin-as-a-Biomarker-of-Circadian
https://www.alpco.com/6-sulfatoxymelatonin-elisa-4385.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2630389/
https://aacrjournals.org/cebp/article/19/3/729/67900/Urinary-6-Sulphatoxymelatonin-Levels-and-Risk-of
https://pmc.ncbi.nlm.nih.gov/articles/PMC2837369/
https://www.buhlmannlabs.ch/products-solutions/chronobiology/6-sulfatoxymelatonin/
https://www.semanticscholar.org/paper/Melatonin-Secretion-in-Humans-Assessed-by-Measuring-J.-ndt/12fa8b323d062a29d85692ab981ab765730a6e40
https://pmc.ncbi.nlm.nih.gov/articles/PMC3036562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3036562/
https://www.researchgate.net/publication/358986413_Reference_intervals_for_6-Sulfatoxymelatonin_in_urine_a_meta-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydroxylation: The cytochrome P450 enzyme system (primarily CYP1A2) hydroxylates

melatonin at the 6-position to form 6-hydroxymelatonin.

Sulfation: This intermediate is then rapidly conjugated with sulfate by a sulfotransferase

enzyme to form the water-soluble compound, 6-sulfatoxymelatonin (aMT6s), which is then

excreted by the kidneys into the urine.[10]

This metabolic pathway ensures that urinary aMT6s levels accurately represent the nocturnal

peak and overall production of melatonin.[3][8]
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Caption: Metabolic pathway from melatonin synthesis to aMT6s excretion.

Clinical Significance and Applications
The measurement of aMT6s is a robust marker for circadian phase and total melatonin output,

with significant implications in several fields of medicine.[6][11]

Circadian Rhythm Disorders
Urinary aMT6s is used to diagnose and manage circadian rhythm sleep disorders like Delayed

Sleep Phase Syndrome (DSPS) and Advanced Sleep Phase Syndrome (ASPS).[6] The timing

of the nocturnal onset or acrophase (peak) of aMT6s excretion serves as a reliable marker of

an individual's internal biological clock.[6][11]

Oncology
The link between melatonin and cancer, particularly hormone-dependent cancers, is an area of

intense research. Melatonin possesses oncostatic properties, and disruption of its rhythm (e.g.,

through night shift work) is associated with increased cancer risk.[3][4]
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Breast Cancer: Multiple prospective studies have investigated the association between

urinary aMT6s levels and breast cancer risk, with some conflicting results. Several studies

report a significant inverse association, where higher nocturnal aMT6s levels are linked to a

lower risk of breast cancer in both premenopausal and postmenopausal women.[3][8]

However, other studies have found no significant association or even a positive association,

suggesting the relationship may be complex and potentially influenced by factors like

menopausal status, smoking, and the lag time between urine collection and diagnosis.[4][12]

Prostate Cancer: Research into the link between aMT6s levels and prostate cancer has

yielded null results, showing no significant association between urinary melatonin levels and

the risk of overall, advanced, or aggressive prostate cancer.[13]

Sleep and Neurological Disorders
Insomnia: Low nocturnal melatonin production is associated with insomnia, particularly in

patients aged 55 and older.[14][15] Studies have shown that insomnia patients excrete

significantly lower levels of aMT6s compared to age-matched healthy volunteers.[14]

Furthermore, patients with lower baseline aMT6s levels may be more likely to respond

positively to melatonin replacement therapy.[14] However, other studies have not found

significant differences in aMT6s excretion between insomniacs and good sleepers,

suggesting the relationship is not simple.[16][17]

Neurodegenerative Diseases: Melatonin levels are often decreased in patients with

neurodegenerative diseases.[18] In Alzheimer's disease (AD), patients show significantly

reduced total 24-hour aMT6s excretion and a blunted day-night rhythm compared to healthy

young adults.[19] This suggests that decreased melatonin production is a feature of AD,

although a direct correlation with the severity of cognitive impairment has not been

established.[19]

Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on aMT6s

excretion.

Table 1: aMT6s Excretion in Insomnia Patients vs. Healthy Controls
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Study Population
aMT6s Excretion
(mean ± SD)

p-value Reference

Insomnia Patients
(≥55 years)

9.0 ± 8.3 µ g/night <0.05 [14]

Age-Matched

Volunteers
18.1 ± 12.7 µ g/night [14]

Younger Volunteers 24.2 ± 11.9 µ g/night [14]

Insomniacs (55-80

years)

30.6 (3.3) nmoles/12h

night
NS [16]

Good Sleeping

Controls (55-80 years)

30.9 (2.9) nmoles/12h

night
[16]

(NS = Not Significant)

Table 2: Association Between Urinary aMT6s Levels and Breast Cancer Risk

Study
Population

Compariso
n

Odds Ratio
(OR) /
Hazard
Ratio (HR)

95%
Confidence
Interval (CI)

P-trend Reference

Postmenop
ausal
Women

Highest vs.
Lowest
Quartile

0.62 0.41 - 0.95 0.004 [8]

Postmenopau

sal Women

Highest vs.

Lowest

Quartile

0.56 0.33 - 0.97 0.02 [3]

Premenopau

sal Women

Highest vs.

Lowest

Quartile

1.43 0.83 - 2.45 0.03 [4]
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| Premenopausal (dx >8 yrs post-collection) | Highest vs. Lowest Quartile | 0.17 | 0.04 - 0.71 |

0.01 |[4] |

Table 3: aMT6s Excretion in Alzheimer's Disease (AD) Patients vs. Controls

Study Population
Total 24h aMT6s Excretion
(mean ± SD)

Reference

Untreated AD Patients 12.7 ± 4.4 µ g/24h [19]

Treated AD Patients 12.4 ± 4.4 µ g/24h [19]

Elderly Controls 19.9 ± 5.2 µ g/24h [19]

| Young Controls | 32.8 ± 3.1 µ g/24h |[19] |

Factors Influencing aMT6s Excretion
Several factors can influence an individual's aMT6s levels, which must be considered during

data interpretation.

Age: aMT6s excretion is highest in early childhood, declines through adolescence, and then

continues a gradual decline with age.[20][21][22] This age-related decrease is a significant

factor in the lower melatonin levels observed in older adults.[21][22]

Body Mass Index (BMI): BMI is significantly and inversely associated with aMT6s levels.[23]

Lifestyle: Heavy smoking is associated with significantly lower aMT6s levels.[23] Exposure to

light at night, a hallmark of night shift work, suppresses melatonin production and lowers

aMT6s excretion.[23]

Renal Function: As aMT6s is cleared by the kidneys, impaired renal function can affect its

excretion rate. Renal transplant recipients have been found to have significantly lower

urinary aMT6s excretion compared to healthy controls.[24]

Experimental Protocols for aMT6s Quantification
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The two primary methods for quantifying urinary aMT6s are Enzyme-Linked Immunosorbent

Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection & Preparation

Analysis

Data Processing

Urine Collection
(e.g., First Morning Void, 12h, or 24h)

Store at -20°C or below

Sample Dilution
(e.g., 1:200 with buffer for ELISA)

Sample Extraction
(e.g., SPE or LLE for LC-MS/MS)

ELISA Assay

Competitive Binding

LC-MS/MS Assay

Chromatographic Separation

Read Absorbance
(450 nm)

MRM Data AcquisitionGenerate Standard Curve

Calculate Concentration

Creatinine Correction
(optional)

Final Result
(ng/mg creatinine or µg/24h)
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Caption: Generalized experimental workflow for urinary aMT6s quantification.

ELISA Protocol (Competitive Immunoassay)
ELISA is a widely used, high-throughput method for aMT6s quantification. Commercial kits are

readily available.[1][10][25]

Principle: This is a competitive immunoassay. aMT6s in the urine sample competes with a

known amount of enzyme-labeled or biotinylated aMT6s for binding sites on a limited amount

of specific anti-aMT6s antibody.[2][26] The amount of bound enzyme is inversely proportional

to the concentration of aMT6s in the sample.

Detailed Methodology (Example based on BÜHLMANN EK-M6S kit):[2][27]

Sample Preparation: Dilute urine samples 1:200 with the provided Incubation Buffer (e.g., 5

µl urine + 1 ml buffer).

Plate Preparation: Prepare a microtiter plate pre-coated with a polyclonal antibody specific

for rabbit immunoglobulin.

Competitive Binding Incubation:

Pipette 50 µl of Calibrators, Controls, and diluted urine samples into appropriate wells in

duplicate.

Add 50 µl of M6S-Biotin Conjugate to all wells.

Add 50 µl of rabbit anti-aMT6s Antiserum to all wells (except blanks).

Cover the plate and incubate for 3 hours at 2-8°C.

Washing: Aspirate the contents of the wells and wash four times with at least 300 µl of Wash

Buffer per well.

Enzyme Label Incubation:

Add 100 µl of Enzyme Label (Streptavidin-HRP conjugate) to all wells.
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Cover and incubate for 30 minutes at 2-8°C.

Second Washing: Repeat the washing step as in step 4.

Substrate Reaction:

Add 100 µl of TMB Substrate Solution to each well.

Incubate for 15 minutes at room temperature (18-28°C) on a plate shaker, protected from

light.

Stopping the Reaction: Add 100 µl of Stop Solution to all wells.

Data Acquisition: Read the absorbance at 450 nm using a microplate reader, with a

reference wavelength of 600-620 nm if available.

Calculation: Construct a standard curve by plotting the absorbance of the calibrators against

their known concentrations. Use this curve to determine the aMT6s concentration in the

samples. Adjust for the initial 1:200 dilution.

LC-MS/MS Protocol
LC-MS/MS offers higher specificity and sensitivity compared to immunoassays, avoiding issues

of cross-reactivity.[28][29]

Principle: Urine samples are first processed using solid-phase extraction (SPE) or liquid-liquid

extraction (LLE) to isolate aMT6s. The extract is then injected into a high-performance liquid

chromatography (HPLC) system, which separates aMT6s from other urinary components. The

separated analyte then enters a tandem mass spectrometer, which uses Multiple Reaction

Monitoring (MRM) for highly specific and sensitive quantification based on the mass-to-charge

ratio of the parent ion and a specific fragment ion.[30]

Detailed Methodology (Example):[30][31]

Sample Preparation:

Pipette a 100 µL aliquot of urine into a 96-deepwell plate.
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Add 50 µL of an internal standard solution (e.g., deuterated aMT6s-d4) to correct for

extraction and instrument variability.

Add 850 µL of a buffer solution (e.g., PBS).

Online Solid Phase Extraction (SPE):

Inject 50 µL of the prepared sample into an online SPE-LC-MS/MS system.

The sample is loaded onto an SPE cartridge (e.g., a C18 column) where aMT6s is

retained while salts and polar impurities are washed away.

Liquid Chromatography (LC) Separation:

The retained aMT6s is eluted from the SPE cartridge onto an analytical LC column (e.g.,

another C18 column).

A gradient of mobile phases (e.g., water with formic acid and methanol with formic acid) is

used to separate aMT6s from other compounds. The retention time is highly specific to the

molecule.

Tandem Mass Spectrometry (MS/MS) Detection:

The eluent from the LC column is ionized, typically using electrospray ionization (ESI) in

negative mode.

The mass spectrometer is set to MRM mode. For aMT6s, this involves monitoring the

transition of the precursor ion (e.g., m/z 309) to a specific product ion (e.g., m/z 229).

Quantification:

A calibration curve is generated using standards of known aMT6s concentrations.

The peak area ratio of the analyte to the internal standard is used for quantification,

ensuring high accuracy and precision. The limit of quantification can be as low as 0.1-0.3

ng/mL.[30]
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Caption: Logical relationships between aMT6s levels and clinical states.

Conclusion and Future Directions
The excretion of 6-sulfatoxymelatonin is an invaluable biomarker in chronobiology and clinical

research. It provides a non-invasive and integrated measure of endogenous melatonin

production, which is critical for assessing circadian rhythm integrity. Its association with

significant pathologies, including cancer and neurological disorders, underscores its

importance in understanding disease etiology and pathophysiology. While ELISA provides a

practical method for large-scale epidemiological studies, the superior specificity of LC-MS/MS

makes it the gold standard for precise quantification. Future research should focus on

standardizing reference intervals across diverse populations, further elucidating the complex

relationship between aMT6s and disease risk, and exploring its utility as a biomarker for

personalizing therapies, such as the timing of medication or melatonin supplementation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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